An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Bromo-4-methylpyridazine Hydrobromide: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Moiety in Modern Chemistry
The pyridazine ring is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal and agricultural chemistry.[1][2] Characterized by its weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity, the pyridazine core offers unique physicochemical properties that are highly advantageous in drug design.[3][4] These attributes can enhance molecular recognition at target proteins, improve pharmacokinetic profiles by reducing lipophilicity, and mitigate off-target effects such as cytochrome P450 inhibition.[3] As a versatile building block, 3-Bromo-4-methylpyridazine hydrobromide serves as a key intermediate for introducing the 4-methylpyridazine unit into complex molecular architectures, providing a strategic tool for lead optimization and the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
3-Bromo-4-methylpyridazine hydrobromide is the hydrobromide salt of the parent heterocycle, 3-Bromo-4-methylpyridazine. The salt form often provides enhanced stability and improved handling characteristics compared to the free base.
Structure of 3-Bromo-4-methylpyridazine
Caption: Chemical structure of the free base, 3-Bromo-4-methylpyridazine.
Table 1: Physicochemical Properties of 3-Bromo-4-methylpyridazine and its Hydrobromide Salt
| Property | 3-Bromo-4-methylpyridazine (Free Base) | 3-Bromo-4-methylpyridazine Hydrobromide | Source(s) |
| CAS Number | 1416373-61-9 | 1998215-84-1 | [5][6][7] |
| Molecular Formula | C₅H₅BrN₂ | C₅H₆Br₂N₂ | [5][6] |
| Molecular Weight | 173.01 g/mol | 253.92 g/mol | [5][6] |
| Appearance | Brown solid (reported) | Solid (expected) | [6] |
| Melting Point | Data not publicly available | Data not publicly available | |
| Boiling Point | Data not publicly available | Data not publicly available | |
| Solubility | Data not publicly available | Expected to be soluble in polar solvents (e.g., water, methanol) |
Note: Experimental data for properties such as melting point and solubility are not widely published. Researchers should refer to the Certificate of Analysis from their specific supplier for precise data.
Synthesis and Elucidation
Proposed Synthetic Pathway
A robust and regioselective method for the synthesis of the 3-bromo-4-methylpyridazine core is the Lewis acid-mediated inverse electron demand Diels-Alder (iEDDA) reaction.[8] This approach offers mild reaction conditions and excellent control over the substitution pattern.
Proposed Synthesis of 3-Bromo-4-methylpyridazine
Caption: Proposed synthetic workflow for 3-Bromo-4-methylpyridazine hydrobromide.
Step-by-Step Methodology (Proposed)
-
Cycloaddition: 3-Bromo-1,2,4,5-tetrazine is reacted with the silyl enol ether of 2-butanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at low temperature. The Lewis acid activates the tetrazine, facilitating a highly regioselective inverse electron demand Diels-Alder reaction.[8]
-
Aromatization: The resulting dihydropyridazine intermediate spontaneously undergoes elimination of dinitrogen (N₂) and the silyl bromide species to yield the aromatic 3-bromo-4-methylpyridazine free base.
-
Salt Formation: The purified free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen bromide (HBr) in the same or a miscible solvent. The hydrobromide salt precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following characteristics can be predicted for the free base, 3-Bromo-4-methylpyridazine. The hydrobromide salt would show similar patterns for the pyridazine core, though shifts would be expected due to protonation.
-
¹H NMR: The spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.3-2.7 ppm.
-
Two doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the two coupled protons on the pyridazine ring (H-5 and H-6). The coupling constant (J) would be characteristic of ortho-coupling in a diazine system.
-
-
¹³C NMR: The spectrum should reveal five signals corresponding to the five carbon atoms of the molecule. The carbon bearing the bromine (C-3) would be significantly influenced by the halogen's electronic effects. The methyl carbon would appear in the aliphatic region (δ 15-25 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The bromine atom at the 3-position of the pyridazine ring is a versatile synthetic handle, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in building molecular complexity.
Reactivity of 3-Bromo-4-methylpyridazine
Caption: Key cross-coupling reactions utilizing 3-Bromo-4-methylpyridazine.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds between the pyridazine core and various aryl or vinyl boronic acids or esters.[9][10][11][12]
-
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid species and subsequent reductive elimination, the new C-C bond is formed, yielding a 3-aryl-4-methylpyridazine derivative.
-
Protocol Outline:
-
Combine 3-Bromo-4-methylpyridazine hydrobromide, an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., DME/water, toluene/ethanol/water).
-
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, creating 3-alkynyl-4-methylpyridazines, which are valuable intermediates for further transformations.[13][14][15][16][17]
-
Causality: This reaction involves a dual catalytic cycle with palladium and copper(I). The palladium catalyst activates the C-Br bond, while the copper(I) cocatalyst forms a copper acetylide, which then participates in the transmetalation step with the palladium complex.
-
Protocol Outline:
-
To a degassed solution of 3-Bromo-4-methylpyridazine hydrobromide and a terminal alkyne (1.1-1.5 eq.) in a solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography.
-
Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of 3-amino-4-methylpyridazine derivatives.[4][18][19][20]
-
Causality: The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]
-
Protocol Outline:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with 3-Bromo-4-methylpyridazine hydrobromide, an amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture (typically 80-110 °C) with stirring for several hours until the reaction is complete.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the resulting arylamine product.
-
Handling, Storage, and Safety
As a halogenated heterocyclic compound, 3-Bromo-4-methylpyridazine hydrobromide should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8 °C).[5][6] Protect from moisture and light.
-
Safety: While specific toxicity data is not available, related compounds like 3-bromopyridine are classified as irritants.[1] It is prudent to treat 3-Bromo-4-methylpyridazine hydrobromide as potentially harmful if swallowed, and as a skin, eye, and respiratory irritant. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
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